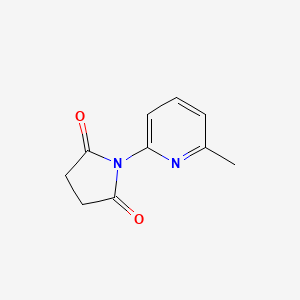

1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves various chemical reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions. A study by Mitsumoto and Nitta (2004) detailed the synthesis of novel derivatives via autorecycling oxidation of some amines and alcohols, demonstrating the aromatic nature and diatropic pi-system of these molecules through (1)H NMR spectra analysis (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been elucidated using various spectroscopic techniques, including NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. For instance, the synthesis and structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine by Şahin et al. (2010) provided insights into the intermolecular hydrogen bonds and the three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, stabilizing the crystal structure (Şahin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione derivatives have been explored through various reactions, including oxidation processes. The study by Mitsumoto and Nitta (2004) demonstrated the oxidation of benzylamines and alcohols to carbonyl compounds under aerobic and photoirradiation conditions, suggesting electron transfer mechanisms (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione in different environments. Research by Şahin et al. (2010) on the crystal structure of related compounds highlighted the significance of hydrogen bonding and π-interactions in determining the stability and physical properties of these molecules (Şahin et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are integral to the applications of 1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione. The work by Mitsumoto and Nitta (2004) on autorecycling oxidation provides insights into the compound's oxidative stability and reactivity (Mitsumoto & Nitta, 2004).

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Rhodium-Catalyzed Methylation of Pyridines : A study described a new catalytic method for directly introducing a methyl group onto the pyridine aromatic ring. This process exploits the interface between aromatic and non-aromatic compounds, allowing an oscillating reactivity pattern. It opens pathways for synthesizing mono or doubly methylated pyridines, highlighting the molecule's role in innovative synthetic approaches (Grozavu et al., 2020).

Lewis Acid-Promoted Cascade Reactions : Another study focused on the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amines, demonstrating the molecule's versatility in complex chemical syntheses (Yin et al., 2013).

Molecular Structure and Analysis

Molecular Dynamics and X-Ray Scattering : Research utilizing X-ray scattering and molecular dynamics simulations explored structural differences in ionic liquids containing pyrrolidinium ions, shedding light on the interactions and structural configurations important for various applications, including green chemistry and material science (Kashyap et al., 2013).

Computational Perspective on Antioxidant Activity : A computational study provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, demonstrating its effectiveness as an antioxidant. This highlights its potential role in pharmaceutical applications and material science (Boobalan et al., 2014).

Potential Medicinal Applications

Novel Synthesis and Antimicrobial Agents : A study synthesized novel Schiff bases derived from pyridine-2,6-carboxamide, exhibiting significant antimicrobial activity. This research underscores the molecule's potential as a precursor in developing new antimicrobial agents (Al-Omar & Amr, 2010).

特性

IUPAC Name |

1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(12)14/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPGOAHLWDOURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)